

Application Notes: Methyl 5-(tert-butyl)isoxazole-3-carboxylate in Medicinal Chemistry

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Compound of Interest

Compound Name: Methyl 5-(tert-butyl)isoxazole-3-carboxylate

Cat. No.: B1308706

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Introduction

Methyl 5-(tert-butyl)isoxazole-3-carboxylate and its corresponding derivatives are pivotal building blocks in modern medicinal chemistry. The isoxazole scaffold is a bioisostere for various functional groups and is prized for its metabolic stability and ability to engage in specific hydrogen bonding interactions with biological targets.^{[1][2]} The 5-tert-butyl substitution provides a bulky, lipophilic anchor that can confer high potency and selectivity for specific enzyme active sites. This application note focuses on the most prominent use of this scaffold: its role as a key structural component in the synthesis of Quizartinib (AC220), a highly potent and selective FMS-like Tyrosine Kinase 3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML).^{[3][4]}

Core Application: Synthesis of Quizartinib (AC220), an FLT3 Inhibitor

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 25-30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.^[5] These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled proliferation of leukemic blasts through downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT.^{[3][6]}

The 5-(tert-butyl)isoxazole-3-yl moiety is a critical pharmacophore in Quizartinib. It occupies an allosteric "back pocket" of the FLT3 kinase domain, adjacent to the ATP-binding site.^{[7][8]} This interaction stabilizes the inactive "DFG-out" conformation of the kinase, contributing significantly to the inhibitor's high potency and selectivity.^[8] Quizartinib is synthesized by coupling an activated form of 3-amino-5-(tert-butyl)isoxazole with a complex aniline-containing core structure, demonstrating the direct application of the isoxazole building block in the final drug substance.^[9]

Data Presentation

The incorporation of the 5-(tert-butyl)isoxazole moiety contributes to Quizartinib's exceptional potency against FLT3-ITD and its high selectivity over other kinases, which is a critical factor in minimizing off-target toxicities.

Table 1: Biological Activity of Quizartinib in Cellular Assays

Cell Line	FLT3 Mutation Status	IC ₅₀ (nM)	Reference(s)
MV4-11	FLT3-ITD	0.40 - 0.56	[10]
MOLM-13	FLT3-ITD	0.89	[10]

| MOLM-14 | FLT3-ITD | 0.38 - 0.73 |[\[10\]](#)[\[11\]](#) |

Table 2: Biochemical Activity and Kinase Selectivity of Quizartinib

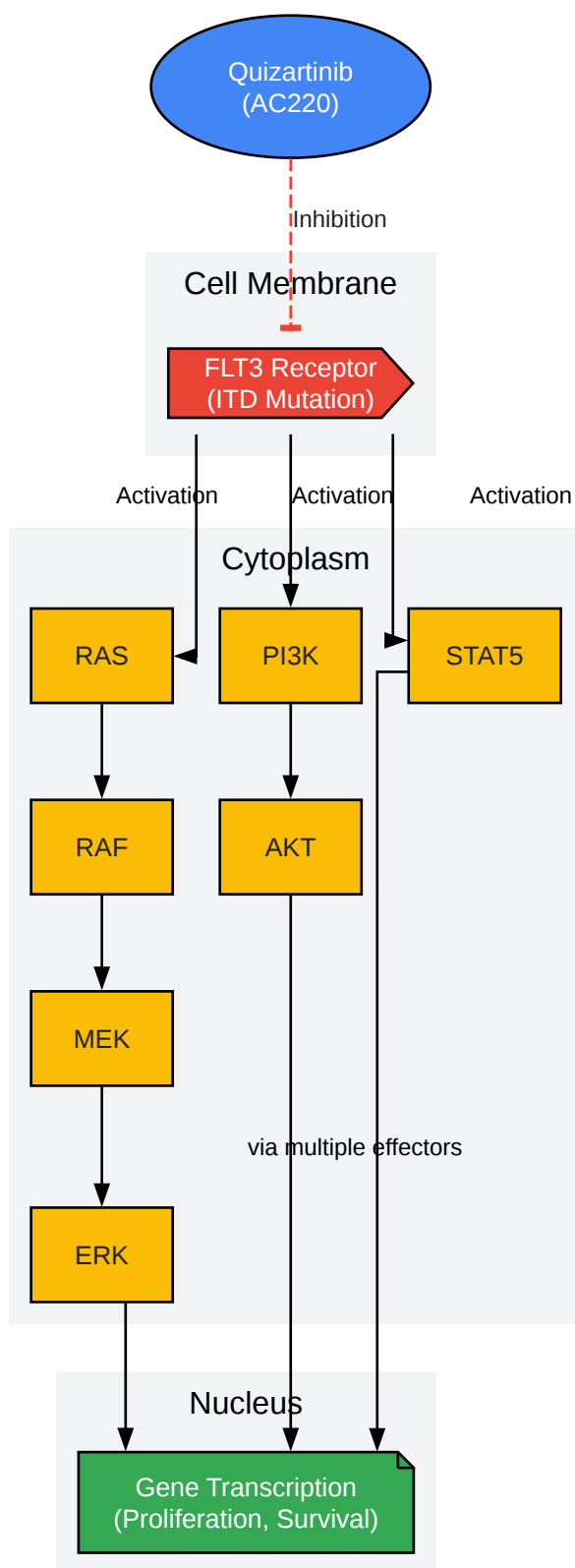
Kinase Target	Biochemical IC ₅₀ (nM)	Dissociation Constant (Kd) (nM)	Reference(s)
FLT3 (Wild-Type)	4.2	-	[1][12]
FLT3 (ITD Mutant)	1.1	1.6	[1][12]
KIT	-	<10	[10]
PDGFR α	>100	-	[1]
PDGFR β	>100	-	[1]
CSF-1R	>100	-	[1]

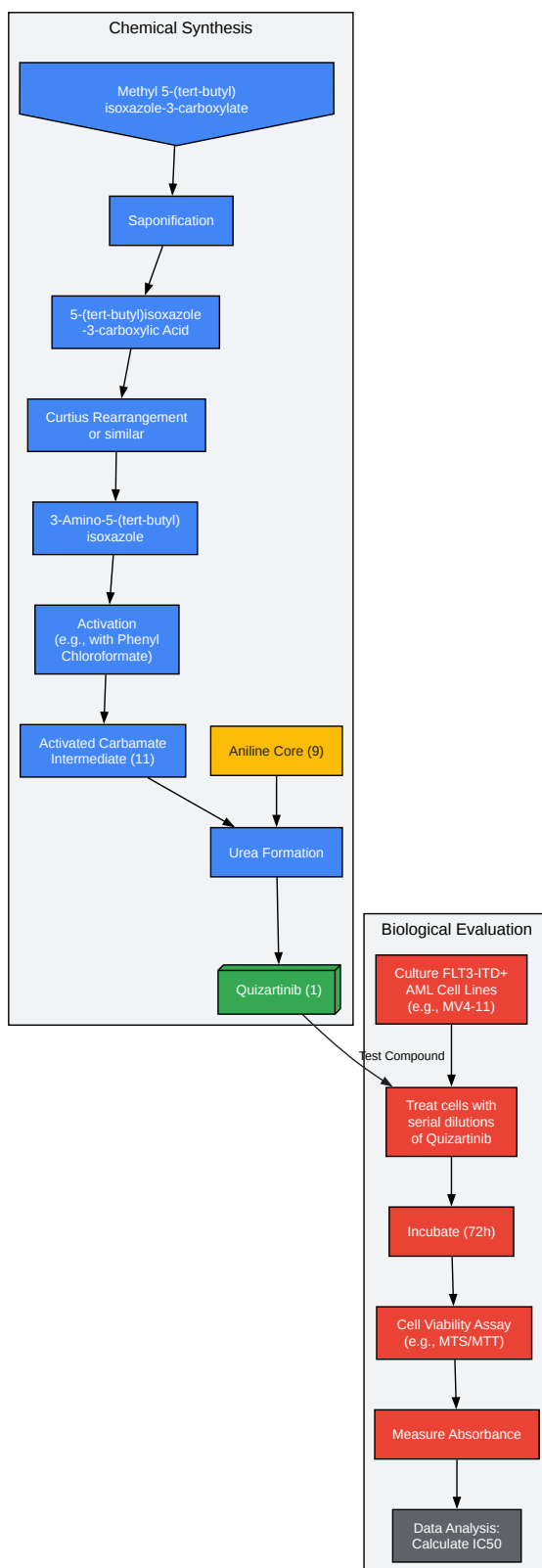
| RET | >100 | - | [1] |

Note: Selectivity profiling against over 400 kinases showed that Quizartinib and its active metabolite, AC886, are highly selective for FLT3. Besides FLT3, only 7 other kinases were bound with a Kd < 100 nM, demonstrating a superior selectivity profile compared to other FLT3 inhibitors.[10]

Signaling Pathway and Synthetic Workflow

The following diagrams illustrate the biological pathway targeted by Quizartinib and the general workflow for its synthesis and evaluation, highlighting the role of the isoxazole intermediate.





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